2-Propyl-4-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
2-propyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h4-6H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXIRZGXYWDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 2-Bromoheptafluoropropane in the Presence of Sodium Dithionite
One of the most effective methods for preparing substituted 4-(heptafluoro-2-propyl) anilines, closely related to 2-propyl-4-(trifluoromethoxy)aniline, involves the reaction of anilines with 2-bromoheptafluoropropane. This method uses sodium dithionite as a reducing agent in an organic solvent, often without the need for water or phase transfer catalysts, and avoids toxic reagents such as zinc or dimethylformamide (DMF).
- Reaction Conditions: The reaction is carried out in a single liquid phase, typically at temperatures around 20–65 °C.
- Catalysts and Additives: Sodium dithionite serves as a reducing agent, and acidic substances such as sodium bisulfate may be used as catalysts.
- Yields: Yields range from 52% to 78% depending on the substrate and conditions, significantly higher than previous biphasic methods with yields as low as 9% for similar substrates.
- Advantages: This method avoids the use of DMF (which can oxidize to formaldehyde derivatives complicating purification) and zinc, improving environmental and safety profiles.
Table 1: Alkylation Reaction Parameters and Yields
Catalytic Hydrogenation of Nitro Intermediates
Hydrogenation of nitro-substituted trifluoromethoxybenzene derivatives to the corresponding anilines is a common step in the preparation of substituted anilines, including this compound.
- Catalyst: Raney nickel is frequently used.
- Conditions: Hydrogen pressure maintained at 2–3 MPa, temperature 30–45 °C.
- Solvents: Anhydrous methanol or ethyl acetate.
- Yields: Moderate yields around 60–64% are reported.
- Purification: Filtration to remove catalyst followed by solvent recovery and vacuum distillation.
Table 3: Catalytic Hydrogenation Parameters
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Alkylation with 2-bromoheptafluoropropane + sodium dithionite | Single-phase, no DMF or zinc, acidic catalyst | High yield (up to 78%), environmentally safer | Requires specific fluorinated reagents |
| Water-phase bromination | High purity, recyclable solvent | Environmentally friendly, high yield | Specific to brominated intermediates |
| Catalytic hydrogenation | Raney nickel catalyst, moderate yield | Established, scalable | Moderate yield, requires high pressure |
Summary and Recommendations
The most efficient and environmentally considerate preparation of this compound involves:
- Utilizing the alkylation of appropriate aniline derivatives with 2-bromoheptafluoropropane in a single-phase organic solvent system with sodium dithionite and acidic catalysts. This method avoids toxic solvents and reagents, achieving yields up to 78% and improved purity.
- For intermediates, water-phase bromination methods provide high yields and purity with recyclable solvents, supporting sustainable manufacturing.
- Catalytic hydrogenation remains a reliable step for converting nitro precursors to anilines but may require optimization for higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-Propyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 2-Propyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, which is crucial in regulating cell growth and proliferation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): While this compound contains -OCF₃, analogs like 4-(Trifluoromethyl)-2-(pyridinyl)aniline feature -CF₃.
- Heterocyclic vs. Alkyl Substituents:
Pyridine or pyrimidine substituents (e.g., ) introduce π-π stacking capabilities and basicity, whereas alkyl chains (e.g., propyl) may enhance hydrophobicity.
Analytical Data Trends
- HPLC Retention Times:
Compounds with polar groups (e.g., -CN in ) exhibit shorter retention times (0.82 min) compared to lipophilic analogs (0.99 min for a pyridine derivative in ). This suggests this compound may have intermediate retention behavior. - Mass Spectrometry:
Molecular ions ([M+H]⁺) for analogs range from 253–407 m/z , with higher values correlating to bulkier substituents.
Research Implications and Limitations
The comparison highlights the critical role of substituent selection in tuning molecular properties. However, direct experimental data for this compound remain speculative due to its absence in the provided evidence. Further studies should prioritize its synthesis and characterization to validate these extrapolations.
Biological Activity
2-Propyl-4-(trifluoromethoxy)aniline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C11H14F3NO
CAS Number: 2246735-90-8
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The electron-withdrawing nature of the trifluoromethoxy group increases the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: Aniline derivatives and trifluoromethoxy reagents.
- Reagents: Common reagents include potassium carbonate as a base and various solvents such as dimethylformamide (DMF).
- Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the substitution reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethoxy groups. For instance, derivatives of proguanil with similar functional groups have shown promising anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell proliferation | |
| Enzyme Inhibition | Moderate inhibition of COX-2 and LOX | |
| Antioxidant Activity | Potential antioxidant effects |
The mechanism by which this compound exerts its biological effects involves:
- Protein-Ligand Interactions: The trifluoromethoxy group facilitates hydrogen bonding and halogen bonding with target proteins, enhancing binding affinity.
- Enzyme Inhibition: Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Cellular Uptake: The lipophilic nature of the compound allows for better membrane permeability, promoting cellular uptake and subsequent biological activity.
Case Studies
- Antiproliferative Study: A series of trifluoromethoxy-containing proguanil derivatives were synthesized to evaluate their anticancer properties. These studies demonstrated that increasing the carbon chain length in alkyl side groups improved biological activity, suggesting structure-activity relationships that could be explored further .
- Enzyme Inhibition Analysis: In vitro studies revealed that compounds with trifluoromethoxy substituents exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-propyl-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : A key synthetic approach involves halogen exchange followed by nitration and reduction. For example, halogen exchange can introduce the trifluoromethoxy group via reaction of 4-chloroaniline derivatives with trifluoromethylating agents (e.g., AgOCF₃). Subsequent para-selective nitration (HNO₃/H₂SO₄ at 0–5°C) and catalytic hydrogenation (H₂/Pd-C) yield the aniline core . Reaction optimization includes controlling temperature to avoid over-nitration and using protective groups (e.g., acetyl) to enhance regioselectivity .
Q. How is this compound characterized spectroscopically, and what analytical challenges arise?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) identifies substituent positions: the trifluoromethoxy group (δ ~75–80 ppm in ¹⁹F NMR) and propyl chain protons (δ 0.8–1.6 ppm in ¹H NMR). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 249.23). Challenges include overlapping aromatic signals and isotopic patterns from fluorine (³⁵Cl/³⁷Cl interference in halogenated precursors) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design. Structure-activity relationship (SAR) studies focus on modifying the propyl chain length to optimize binding to target enzymes (e.g., kinase inhibitors). Computational docking (AutoDock Vina) and in vitro IC₅₀ assays are used to evaluate potency .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature via inductive effects and weak resonance donation. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline predominantly occurs at the meta position relative to the amino group (ortho to the trifluoromethoxy group). This contrasts with methoxy groups, which are ortho/para-directors. Regioselectivity is confirmed by X-ray crystallography and NOE NMR .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Masking the amine group with acetyl or Boc protections to enhance permeability .
- Pharmacokinetic profiling : LC-MS/MS analysis of plasma samples post-administration to identify metabolites.
- Species-specific enzyme assays : Testing cytochrome P450 interactions to predict interspecies variability .
Q. How can reaction scalability be optimized for multi-gram synthesis without compromising purity?
- Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature control (e.g., 110°C for Suzuki couplings) and reducing side reactions. Purification via C18 reverse-phase chromatography (acetonitrile/water gradients) achieves >98% purity. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
